
Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring a carbazole moiety and a chloroethyl group, imparts specific chemical and physical properties that make it of interest to researchers and industry professionals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- typically involves the reaction of carbazole with chloroethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the following steps:
Preparation of Carbazole Derivative: Carbazole is reacted with a suitable reagent to introduce the chloroethyl group.
Formation of Urea Derivative: The intermediate product is then reacted with isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-: can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The carbazole moiety can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield a new urea derivative with different functional groups.
Wissenschaftliche Forschungsanwendungen
Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)- exerts its effects depends on its interaction with molecular targets. The chloroethyl group may facilitate binding to specific enzymes or receptors, while the carbazole moiety may interact with other molecular structures. Detailed studies are required to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-: can be compared with other urea derivatives and carbazole-containing compounds:
Similar Compounds: Urea derivatives with different substituents, carbazole derivatives with various functional groups.
Uniqueness: The combination of the carbazole moiety and the chloroethyl group imparts unique properties, such as specific reactivity and potential biological activity.
Conclusion
Urea, 1-(9-carbazolyl)-3-(2-chloroethyl)-: is a compound of significant interest due to its unique structure and potential applications
Eigenschaften
CAS-Nummer |
102434-43-5 |
|---|---|
Molekularformel |
C15H14ClN3O |
Molekulargewicht |
287.74 g/mol |
IUPAC-Name |
1-carbazol-9-yl-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C15H14ClN3O/c16-9-10-17-15(20)18-19-13-7-3-1-5-11(13)12-6-2-4-8-14(12)19/h1-8H,9-10H2,(H2,17,18,20) |
InChI-Schlüssel |
YMEFUGLZZYZKBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2NC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12813162.png)
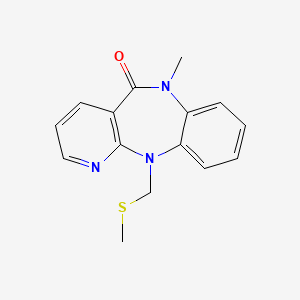

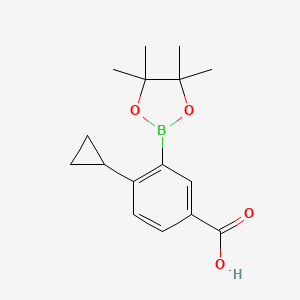
![[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12813200.png)

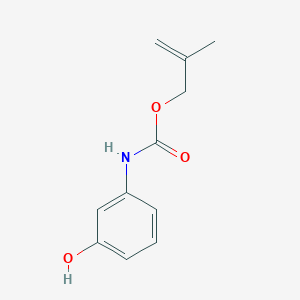
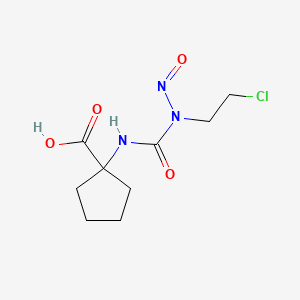
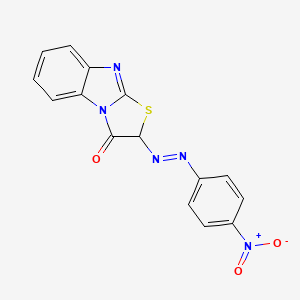



![Indolizino[6,5,4,3-ija]quinoline](/img/structure/B12813254.png)
